molecular formula C9H6N2O4 B082490 6-nitro-1H-indole-2-carboxylic Acid CAS No. 10242-00-9

6-nitro-1H-indole-2-carboxylic Acid

Cat. No. B082490
CAS RN: 10242-00-9
M. Wt: 206.15 g/mol
InChI Key: JIXJNWVLWQQNDB-UHFFFAOYSA-N
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Patent
US07141680B2

Procedure details

4.4 g (20 mmol) 6-Nitro-1H-indole-2-carboxylic acid methyl ester (190) was dissolved in 80 mL methanol and was treated with 30 mL 1M NaOH overnight at 55 C°. The methanol was evaporated, the remaining aqueous solution was diluted to 100 mL and was acidified to pH 2 using concentrated HCl. The precipitate was filtered off, washed three times with water then dried to give 3.92 g (95%) 191 as yellow powder. The NMR was consistent with the structure. 191 was used without further purification.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=2)=[O:4].[OH-].[Na+]>CO>[N+:14]([C:9]1[CH:8]=[C:7]2[C:12]([CH:13]=[C:5]([C:3]([OH:4])=[O:2])[NH:6]2)=[CH:11][CH:10]=1)([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC(=O)C=1NC2=CC(=CC=C2C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
ADDITION
Type
ADDITION
Details
the remaining aqueous solution was diluted to 100 mL
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C=C(NC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.